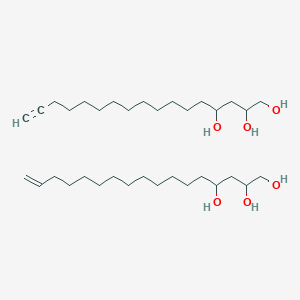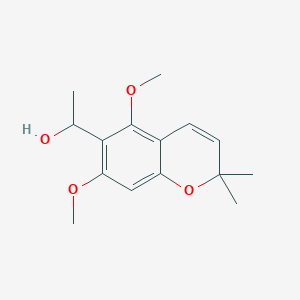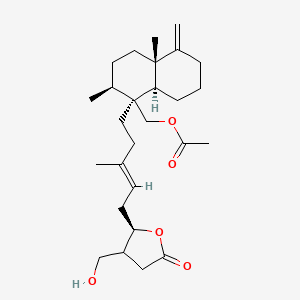![molecular formula C33H48O10 B1232507 [13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)
[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate is a complex organic compound with the molecular formula C33H48O10. It consists of 48 hydrogen atoms, 33 carbon atoms, and 10 oxygen atoms .
Analyse Chemischer Reaktionen
Ostodin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. the compound’s structure suggests that it can participate in reactions typical for esters and ketones, leading to the formation of various products .
Wissenschaftliche Forschungsanwendungen
Ostodin has been primarily studied for its anti-leukemia effects . It is used in scientific research to explore its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism by which Ostodin exerts its effects involves its interaction with specific molecular targets and pathways. While detailed pathways are not explicitly mentioned, its anti-leukemia effects suggest that it may interfere with cellular processes critical for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ostodin can be compared with other compounds with similar structures and functions. Some similar compounds include other anti-leukemia agents and organic molecules with multiple rings and functional groups. The uniqueness of Ostodin lies in its specific molecular structure and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C33H48O10 |
|---|---|
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate |
InChI |
InChI=1S/C33H48O10/c1-7-8-9-10-11-12-13-14-15-24(36)41-29-20(3)32(39)23-16-19(2)28(37)31(23,38)17-22(18-34)26(43-40)25(32)27-30(5,6)33(27,29)42-21(4)35/h14-17,20,23,25-27,29,34,38-40H,7-13,18H2,1-6H3/b15-14+ |
InChI-Schlüssel |
KRBKMIARJGAHGD-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C(=O)OC1C(C2(C3C=C(C(=O)C3(C=C(C(C2C4C1(C4(C)C)OC(=O)C)OO)CO)O)C)O)C |
Kanonische SMILES |
CCCCCCCCC=CC(=O)OC1C(C2(C3C=C(C(=O)C3(C=C(C(C2C4C1(C4(C)C)OC(=O)C)OO)CO)O)C)O)C |
Synonyme |
delta 5,6-7-hydroperoxy-12-O-undecadienoylphorbol-13-acetate NSC 353862 NSC-353862 ostodin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B1232428.png)

![2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1232431.png)




![2-bromo-N-(2-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B1232440.png)



![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)

